molecular formula C53H102O6 B15074286 1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5)

1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5)

Cat. No.: B15074286
M. Wt: 840.4 g/mol
InChI Key: YVHBSDKZPZMEEF-BXJPYAOGSA-N
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Description

190-120-190 D5 TG, 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol, powder: is a synthetic triglyceride compound. Triglycerides are esters derived from glycerol and three fatty acids. This particular compound is labeled with deuterium (d5), which is a stable isotope of hydrogen. The labeling with deuterium can be useful in various scientific studies, including metabolic and pharmacokinetic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol typically involves the esterification of glycerol with the corresponding fatty acids. The reaction conditions may include:

    Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide.

    Solvents: Organic solvents like dichloromethane or toluene.

    Temperature: Elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch or continuous processes: Depending on the scale of production.

    Purification steps: Including distillation, crystallization, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of peroxides or other oxidized products.

    Reduction: Reducing agents can convert it back to glycerol and fatty acids.

    Substitution: Reactions where one of the fatty acid chains is replaced by another group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including acyl chlorides or anhydrides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction may regenerate the original fatty acids and glycerol.

Scientific Research Applications

1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol has various applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Employed in metabolic studies to trace the incorporation and breakdown of triglycerides in biological systems.

    Medicine: Investigated for its potential role in drug delivery systems and as a marker in pharmacokinetic studies.

    Industry: Utilized in the development of stable isotope-labeled standards for analytical purposes.

Mechanism of Action

The mechanism of action of 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol involves its interaction with enzymes and metabolic pathways:

    Molecular Targets: Enzymes such as lipases and esterases that catalyze the hydrolysis of triglycerides.

    Pathways: Metabolic pathways involved in lipid metabolism, including beta-oxidation and triglyceride synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-dinonadecanoyl-2-dodecanoyl-glycerol: Without deuterium labeling.

    1,2,3-trinonadecanoyl-glycerol: With three nonadecanoic acid chains.

    1,2,3-tridodecanoyl-glycerol: With three dodecanoic acid chains.

Uniqueness

The deuterium labeling in 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol makes it unique for specific applications, particularly in tracing and studying metabolic processes due to the distinct mass difference between hydrogen and deuterium.

Properties

Molecular Formula

C53H102O6

Molecular Weight

840.4 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2-dodecanoyloxy-3-nonadecanoyloxypropyl) nonadecanoate

InChI

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-33-18-15-12-9-6-3)49-58-52(55)46-43-40-37-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3/i48D2,49D2,50D

InChI Key

YVHBSDKZPZMEEF-BXJPYAOGSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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